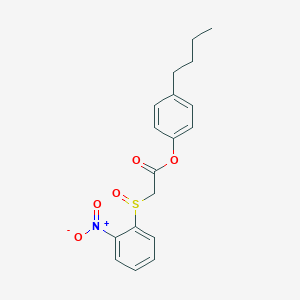

4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE is a chemical compound with the molecular formula C18H19NO5S It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a sulfinylacetate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE typically involves a multi-step process. One common method is the reaction of 4-butylphenol with 2-nitrobenzoyl chloride in the presence of a base such as pyridine to form the corresponding ester. This intermediate is then subjected to sulfoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, alcohols, bases like pyridine.

Major Products Formed

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfinyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Butylphenyl) 2-(2-nitrophenyl)sulfonylacetate: Similar structure but with a sulfonyl group instead of a sulfinyl group.

(4-Butylphenyl) 2-(2-aminophenyl)sulfinylacetate: Similar structure but with an amino group instead of a nitro group.

(4-Butylphenyl) 2-(2-nitrophenyl)sulfinylpropionate: Similar structure but with a propionate group instead of an acetate group.

Uniqueness

4-BUTYLPHENYL 2-(2-NITROBENZENESULFINYL)ACETATE is unique due to the presence of both a nitro group and a sulfinyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

4-Butylphenyl 2-(2-nitrobenzenesulfinyl)acetate (CAS No. 957481-57-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. In a study evaluating various derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µM) | Reference Compound MIC (µM) |

|---|---|---|

| Staphylococcus aureus | 20 | Ceftriaxone: 0.1 |

| Escherichia coli | 40 | Ceftriaxone: 4 |

The results indicate that while the compound shows promise, it may not reach the potency of established antibiotics like ceftriaxone but still offers a basis for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been tested against various cancer cell lines, showcasing cytotoxic effects.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HeLa (cervical cancer) | 15 | Doxorubicin: 0.5 |

| MCF-7 (breast cancer) | 25 | Paclitaxel: 0.1 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase, which is critical for its anticancer efficacy.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The antioxidant activity of the compound was assessed using the DPPH radical scavenging assay.

| Concentration (ppm) | Absorbance (%) |

|---|---|

| 20 | 29.70 |

| 40 | 30.07 |

| 80 | 30.87 |

| IC50 | 84.63 |

The IC50 value indicates the concentration required to inhibit 50% of DPPH free radicals, demonstrating that the compound possesses moderate antioxidant activity .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within bacterial and cancer cells. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The sulfinyl group may interfere with enzyme functions critical for bacterial survival or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Radical Scavenging : The structure allows for effective scavenging of free radicals, reducing oxidative stress.

Case Studies

- Antibacterial Efficacy Study : A recent study evaluated various nitro-substituted phenolic compounds for their antibacterial efficacy against MRSA strains. The results indicated that compounds with similar structures to our target exhibited promising antibacterial activity, suggesting a potential role for further derivatives in clinical applications .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that derivatives of nitrobenzenesulfinyl acetates showed significant cytotoxicity compared to control groups, reinforcing the need for more extensive pharmacological evaluations.

Propriétés

IUPAC Name |

(4-butylphenyl) 2-(2-nitrophenyl)sulfinylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-3-6-14-9-11-15(12-10-14)24-18(20)13-25(23)17-8-5-4-7-16(17)19(21)22/h4-5,7-12H,2-3,6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNOYGUZYZEPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.